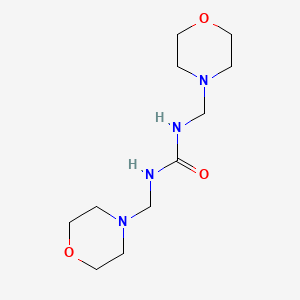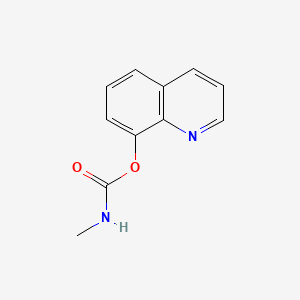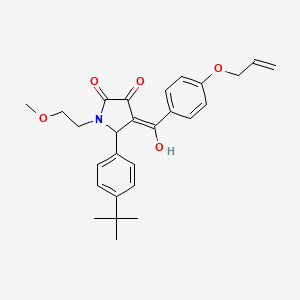![molecular formula C13H10N4O B12011877 1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol CAS No. 281191-96-6](/img/structure/B12011877.png)
1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL is a heterocyclic compound that features a triazole ring and a naphthol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with salicylaldehyde derivatives . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthol moiety.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and thus exerting antidiabetic effects.
Pathways Involved: The inhibition of these enzymes leads to a decrease in the breakdown of carbohydrates, resulting in lower blood glucose levels.
Comparaison Avec Des Composés Similaires
- **2-(((3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol
- **4-(((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness: 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL stands out due to its unique combination of a triazole ring and a naphthol moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its significant biological activities make it a compound of great interest in various research fields.
Propriétés
Numéro CAS |
281191-96-6 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-13-6-5-10-3-1-2-4-11(10)12(13)7-16-17-8-14-15-9-17/h1-9,18H/b16-7+ |
Clé InChI |
AHWSQQXCPSZAGS-FRKPEAEDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C=NN=C3)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C=NN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)

![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)


![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)



